1-(5-Benzothiazoyl)cyclopropanecarboxylicacid
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Overview
Description
1-(5-Benzothiazoyl)cyclopropanecarboxylicacid is a compound that features a benzothiazole ring fused to a cyclopropane carboxylic acid moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-Benzothiazoyl)cyclopropanecarboxylicacid typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .
Chemical Reactions Analysis
1-(5-Benzothiazoyl)cyclopropanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Benzothiazoyl)cyclopropanecarboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Benzothiazoyl)cyclopropanecarboxylicacid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropane carboxylic acid moiety can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Benzothiazoyl)cyclopropanecarboxylicacid can be compared with other benzothiazole derivatives, such as:
2-Arylbenzothiazoles: These compounds have similar biological activities but differ in their structural features and specific applications.
Benzothiazole-2-thiol: This compound is known for its antioxidant properties and is used in different industrial applications.
The uniqueness of this compound lies in its combination of the benzothiazole ring with the cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-9-8(5-7)12-6-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
InChI Key |
CSWCKBVMJBRFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)SC=N3)C(=O)O |
Origin of Product |
United States |
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